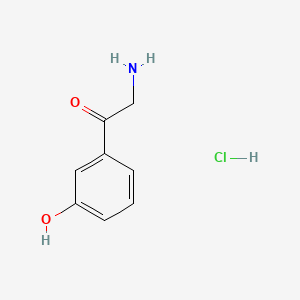

2-Amino-3'-hydroxy-acetophenone hydrochloride

Description

Chemical Identity and Structural Characterization

Nomenclature and Chemical Identifiers

IUPAC Name and Common Synonyms

The systematic IUPAC name for this compound is 2-amino-1-(3-hydroxyphenyl)ethanone hydrochloride. This nomenclature precisely describes the structural arrangement where an amino group is attached to the second carbon of the ethanone chain, which is connected to a phenyl ring bearing a hydroxyl group at the third position. The compound is commonly referred to by several synonyms that reflect different naming conventions and structural emphasis.

The most frequently encountered synonyms include 2-Amino-3'-hydroxy-acetophenone hydrochloride, which emphasizes the acetophenone backbone structure. Alternative designations such as 2-Amino-3'-hydroxy-acetophenone HCl provide a shortened representation of the hydrochloride salt formation. The systematic name 2-amino-1-(3-hydroxyphenyl)ethanone;hydrochloride offers another approach to describing the compound structure by separating the organic component from the inorganic salt component.

Additional nomenclature variations reflect the compound's classification within the broader acetophenone family. These naming conventions demonstrate the flexibility inherent in chemical nomenclature systems while maintaining structural accuracy and chemical meaning. The diversity in naming approaches also reflects the compound's potential applications and the various chemical databases that catalog this substance.

Registry Numbers and Database Identifiers

The compound possesses several critical registry numbers and database identifiers that facilitate its identification across chemical information systems. The Chemical Abstracts Service registry number is 14665-75-9, which serves as the primary identifier for this specific hydrochloride salt. This registry number distinguishes the hydrochloride salt from its parent compound and other related derivatives.

The PubChem Compound Identifier (CID) for this substance is 129319873, providing a unique numerical identifier within the PubChem database system. The MDL number MFCD11974302 offers another standardized identifier used in chemical inventory and database management systems. These identifiers ensure precise chemical identification and prevent confusion with structurally related compounds.

| Database System | Identifier | Reference |

|---|---|---|

| Chemical Abstracts Service | 14665-75-9 | |

| PubChem CID | 129319873 | |

| MDL Number | MFCD11974302 |

The parent compound, ethanone, 2-amino-1-(3-hydroxyphenyl)-, carries the PubChem CID 3021590, establishing the relationship between the salt and its parent structure. This systematic approach to chemical identification ensures accurate communication within the scientific community and facilitates database searches and chemical literature reviews.

Systematic Classification within Acetophenone Derivatives

Within the broader classification system of organic compounds, this compound belongs to the class of alkyl-phenylketones. These compounds are characterized as aromatic compounds containing a ketone substituted by one alkyl group and a phenyl group. This classification places the compound within a well-defined chemical family with specific structural and functional characteristics.

The compound represents a substituted acetophenone derivative, where the basic acetophenone structure is modified through the introduction of amino and hydroxyl functional groups. Acetophenones themselves are naturally occurring phenolic compounds found in over 24 plant families and various fungi strains. The systematic classification recognizes the compound's position within this extensive family of naturally derived and synthetically prepared substances.

The hierarchical classification system places this compound under organic oxygen compounds, specifically within the carbonyl compounds subcategory. The progression continues through ketones, aryl ketones, phenylketones, and finally alkyl-phenylketones, providing a systematic pathway for understanding the compound's chemical relationships. This classification system facilitates the understanding of structure-activity relationships and guides research into related compounds with similar structural features.

Molecular Structure and Composition

Molecular Formula (C8H10ClNO2)

The molecular formula C8H10ClNO2 precisely defines the atomic composition of this compound. This formula indicates the presence of eight carbon atoms forming the aromatic ring and acetyl chain, ten hydrogen atoms distributed across the structure, one chlorine atom from the hydrochloride salt, one nitrogen atom in the amino group, and two oxygen atoms from the hydroxyl and carbonyl functionalities.

The systematic analysis of the molecular formula reveals important structural information about the compound's composition. The carbon content of eight atoms establishes the compound as a substituted acetophenone derivative, consistent with the C6-C2 phenolic metabolite classification. The presence of nitrogen indicates amino functionality, while the dual oxygen content suggests both hydroxyl and carbonyl groups within the molecular structure.

The chlorine atom in the molecular formula specifically identifies this compound as a hydrochloride salt rather than the free base form. This distinction is chemically significant because it affects the compound's physical properties, solubility characteristics, and crystalline structure. The hydrochloride formation represents a common approach to improving the stability and handling characteristics of amino-containing organic compounds.

The molecular formula also provides insight into the compound's relationship with its parent structure. The parent compound, ethanone, 2-amino-1-(3-hydroxyphenyl)-, has the molecular formula C8H9NO2, differing by the addition of HCl to form the hydrochloride salt. This relationship demonstrates the straightforward chemical transformation involved in salt formation while maintaining the core structural framework.

Structural Formula and Representation

The structural representation of this compound can be expressed through multiple chemical notation systems. The SMILES notation c1cc(cc(c1)O)C(=O)CN.Cl provides a linear string representation that captures the essential connectivity of the molecule. This notation describes a benzene ring with a hydroxyl group at the meta position and an acetyl group bearing an amino substituent, combined with hydrochloric acid.

The structural formula reveals the spatial arrangement of functional groups within the molecule. The benzene ring serves as the central aromatic core, with the hydroxyl group positioned at the third carbon relative to the acetyl substitution point. The acetyl group extends from the benzene ring as a two-carbon chain, with the carbonyl carbon directly attached to the aromatic system and the amino group positioned on the terminal methyl carbon.

The three-dimensional conformational analysis indicates specific spatial relationships between functional groups. The hydroxyl group on the benzene ring can participate in intramolecular hydrogen bonding interactions, potentially influencing the compound's overall conformation and stability. The amino group's position allows for both intermolecular and intramolecular hydrogen bonding, contributing to the compound's crystalline structure and solubility properties.

The hydrochloride salt formation involves the protonation of the amino group by hydrochloric acid, creating an ionic interaction between the protonated amine and the chloride anion. This ionic character significantly influences the compound's physical properties, including melting point, solubility, and crystalline structure, compared to the neutral parent compound.

Molecular Weight Determination (187.62 g/mol)

The molecular weight of this compound is precisely determined to be 187.62 grams per mole. This molecular weight calculation incorporates the atomic weights of all constituent elements: eight carbon atoms (12.01 g/mol each), ten hydrogen atoms (1.008 g/mol each), one chlorine atom (35.45 g/mol), one nitrogen atom (14.007 g/mol), and two oxygen atoms (15.999 g/mol each).

The molecular weight determination provides important analytical and practical information for chemical synthesis, purification, and characterization procedures. This precise value enables accurate stoichiometric calculations in synthetic procedures and facilitates quantitative analysis through various analytical techniques including mass spectrometry and elemental analysis.

Comparison with the parent compound molecular weight reveals the contribution of hydrochloride salt formation. The parent compound, ethanone, 2-amino-1-(3-hydroxyphenyl)-, has a molecular weight of approximately 151.16 g/mol, indicating that the hydrochloride salt adds approximately 36.46 g/mol to the total molecular weight. This difference corresponds precisely to the addition of HCl (1.008 + 35.45 = 36.458 g/mol) during salt formation.

The molecular weight also serves as a critical parameter for physicochemical property predictions and pharmaceutical development considerations. Higher molecular weight generally correlates with decreased volatility and modified solubility characteristics compared to lower molecular weight analogs. These relationships are important for understanding the compound's behavior in various chemical and biological systems.

Functional Group Analysis

Amino Functionality

The amino functional group in this compound occupies a terminal position on the acetyl side chain, specifically attached to the methyl carbon of the acetyl group. This positioning creates a primary amine functionality that significantly influences the compound's chemical reactivity and physical properties. The amino group's location adjacent to the carbonyl carbon places it in an alpha position relative to the ketone, creating an alpha-aminoketone structural motif.

The chemical behavior of the amino group is substantially modified by its proximity to the electron-withdrawing carbonyl functionality. This electronic influence affects the basicity of the amino group, generally reducing its basic character compared to simple aliphatic amines. The alpha-aminoketone arrangement also creates potential for unique chemical transformations and biological interactions that are characteristic of this structural class.

In the hydrochloride salt form, the amino group exists in a protonated state, forming an ammonium cation that is electrostatically associated with the chloride anion. This protonation state represents the predominant form under acidic conditions and contributes to the compound's enhanced water solubility compared to the free base form. The ionic character introduced by amino group protonation also affects the compound's crystalline structure and intermolecular interactions.

The amino functionality provides multiple sites for potential chemical derivatization and biological interaction. The nitrogen atom can serve as a hydrogen bond donor or acceptor, participate in metal coordination, or undergo various chemical transformations including acylation, alkylation, and condensation reactions. These chemical properties make the amino group a versatile functional handle for further structural modifications and biological activity optimization.

Hydroxyl Group Chemistry

The hydroxyl functional group is positioned at the meta location of the benzene ring, specifically at the third carbon position relative to the acetyl substituent. This meta-hydroxyl arrangement creates a resorcinol-like substitution pattern that influences both the electronic properties of the aromatic system and the compound's hydrogen bonding capabilities. The phenolic hydroxyl group exhibits characteristic chemical behavior distinct from aliphatic alcohols due to its aromatic context.

The electronic influence of the hydroxyl group on the benzene ring involves both inductive and resonance effects. The oxygen atom's electronegativity creates an inductive electron-withdrawing effect, while the lone pairs on oxygen can participate in resonance donation to the aromatic system. These competing electronic effects influence the aromatic ring's reactivity and the compound's overall electronic distribution.

The phenolic hydroxyl group demonstrates enhanced acidity compared to aliphatic alcohols due to resonance stabilization of the resulting phenoxide anion. This increased acidity enables the hydroxyl group to participate in acid-base chemistry and metal coordination reactions. The pKa value of similar phenolic compounds typically ranges from 8 to 10, indicating moderate acidity under physiological conditions.

Hydrogen bonding represents a crucial aspect of hydroxyl group chemistry in this compound. The hydroxyl group can function as both a hydrogen bond donor and acceptor, enabling extensive intermolecular and intramolecular hydrogen bonding networks. These interactions significantly influence the compound's crystal structure, solubility properties, and potential biological interactions.

Carbonyl Moiety

The carbonyl functional group forms the central structural feature that defines the compound's classification as an acetophenone derivative. The ketone functionality is directly attached to the benzene ring, creating an aromatic ketone with characteristic electronic and chemical properties. The carbonyl carbon experiences significant electrophilic character due to the polarization of the carbon-oxygen double bond, making it susceptible to nucleophilic attack.

The aromatic context of the carbonyl group provides additional electronic stabilization through conjugation with the benzene ring system. This conjugative interaction extends the molecular orbital system and influences both the carbonyl's reactivity and the compound's overall electronic properties. The extended conjugation also affects the compound's ultraviolet absorption characteristics and potential photochemical behavior.

The alpha-position relationship between the carbonyl group and the amino functionality creates a unique electronic environment. The electron-withdrawing nature of the carbonyl group influences the amino group's basicity and reactivity, while the amino group's electron-donating character can affect carbonyl reactivity. This mutual electronic influence contributes to the compound's distinctive chemical properties.

Chemical reactivity of the carbonyl group includes potential for nucleophilic addition reactions, reduction to secondary alcohols, and participation in condensation reactions. The aromatic ketone functionality also enables enolate formation under basic conditions, providing additional synthetic opportunities for structural modification and derivatization.

Hydrochloride Salt Formation

The hydrochloride salt formation represents a fundamental chemical transformation that significantly alters the compound's physical and chemical properties. The salt formation occurs through the protonation of the amino group by hydrochloric acid, creating an ionic compound consisting of the protonated organic cation and chloride anion. This transformation converts the neutral parent compound into an ionic salt with dramatically different characteristics.

The driving force for hydrochloride salt formation involves the acid-base reaction between the basic amino group and hydrochloric acid. The amino group's lone pair of electrons accepts a proton from HCl, forming an ammonium cation while the chloride ion serves as the counterion. This ionic interaction is stabilized by electrostatic forces and contributes to the salt's crystalline structure.

The impact of salt formation on compound properties is substantial and multifaceted. Water solubility typically increases significantly due to the ionic character, as ionic compounds generally exhibit enhanced solubility in polar solvents compared to their neutral precursors. The melting point often increases due to stronger intermolecular forces in the crystalline state, and the compound's stability may improve through reduced volatility and enhanced crystalline structure.

Pharmaceutical and chemical applications frequently utilize hydrochloride salt formation to optimize compound properties for specific applications. The improved solubility characteristics facilitate dissolution and formulation processes, while the enhanced stability contributes to longer shelf life and more reliable chemical behavior. The predictable stoichiometry of salt formation also enables precise analytical quantification and quality control procedures.

Relationship to Parent Compound and Isomers

Ethanone, 2-amino-1-(3-hydroxyphenyl)- as Parent Structure

The parent compound of this compound is ethanone, 2-amino-1-(3-hydroxyphenyl)-, which carries the PubChem CID 3021590. This parent structure represents the neutral, non-salt form of the compound and serves as the fundamental chemical framework upon which the hydrochloride salt is based. Understanding the relationship between the parent compound and its salt form is essential for comprehending the chemical transformations and property modifications involved in salt formation.

The parent compound maintains the same carbon-nitrogen-oxygen framework as the hydrochloride salt but lacks the ionic character introduced by HCl addition. The molecular formula of the parent compound is C8H9NO2, which differs from the salt form by the absence of the HCl component. This structural relationship demonstrates that salt formation is an additive process that preserves the core molecular structure while introducing ionic functionality.

Chemical properties of the parent compound include the presence of a basic amino group that can undergo protonation reactions, a phenolic hydroxyl group capable of hydrogen bonding and acid-base chemistry, and an aromatic ketone functionality that defines the acetophenone classification. These functional groups remain intact during salt formation, with only the amino group's protonation state changing to create the ionic salt structure.

The conversion from parent compound to hydrochloride salt represents a reversible chemical transformation. Treatment of the salt with base can regenerate the neutral parent compound by deprotonating the ammonium group and removing HCl. This reversibility is important for synthetic applications and purification procedures where interconversion between salt and free base forms may be advantageous.

Comparison with 2'-Amino-3'-hydroxyacetophenone

The relationship between this compound and 2'-amino-3'-hydroxyacetophenone involves careful structural analysis to understand their similarities and differences. The latter compound, with CAS number 4502-10-7, represents a distinct structural isomer with different functional group positioning. Understanding these structural relationships is crucial for avoiding chemical confusion and ensuring accurate compound identification.

2'-Amino-3'-hydroxyacetophenone has the molecular formula C8H9NO2 and molecular weight 151.16 g/mol. The key structural difference lies in the positioning of the amino group relative to the acetyl functionality. In 2'-amino-3'-hydroxyacetophenone, the amino group is attached directly to the benzene ring rather than to the acetyl side chain, creating a fundamentally different substitution pattern.

| Property | 2-Amino-3'-hydroxy-acetophenone HCl | 2'-Amino-3'-hydroxyacetophenone |

|---|---|---|

| CAS Number | 14665-75-9 | 4502-10-7 |

| Molecular Formula | C8H10ClNO2 | C8H9NO2 |

| Molecular Weight | 187.62 g/mol | 151.16 g/mol |

| Amino Position | Acetyl side chain | Benzene ring |

| Salt Form | Hydrochloride | Free base |

The chemical behavior differences between these compounds are significant due to their distinct substitution patterns. The benzene ring amino group in 2'-amino-3'-hydroxyacetophenone experiences different electronic influences compared to the acetyl chain amino group in the target compound. These electronic differences affect basicity, reactivity, and potential biological activity profiles.

Physical properties also differ substantially between these isomers. 2'-Amino-3'-hydroxyacetophenone exhibits a melting point of 182°C and appears as a yellow crystalline powder. The compound shows specific solubility characteristics in various solvents including limited solubility in ethanol and specific solubility values in dimethylformamide and dimethyl sulfoxide.

Structural Differentiation from 3-Amino-2-hydroxyacetophenone

3-Amino-2-hydroxyacetophenone, with CAS number 70977-72-9, represents another important structural isomer that requires differentiation from this compound. This compound demonstrates how functional group positioning on the aromatic ring significantly influences chemical identity and properties. The systematic comparison of these structures illustrates the importance of precise structural characterization in acetophenone derivative chemistry.

The fundamental structural difference involves the relative positions of the amino and hydroxyl groups on the benzene ring. In 3-amino-2-hydroxyacetophenone, the amino group occupies the meta position relative to the acetyl group, while the hydroxyl group is positioned ortho to the acetyl functionality. This substitution pattern creates a different electronic environment and hydrogen bonding potential compared to the target compound.

3-Amino-2-hydroxyacetophenone exhibits distinct physical properties including a melting point range of 95-96°C, which differs significantly from related compounds. The compound appears as a powder to crystal form with light yellow to amber to dark green coloration depending on purity and crystalline form. These physical characteristics provide clear differentiation from other structural isomers.

| Structural Feature | 2-Amino-3'-hydroxy-acetophenone HCl | 3-Amino-2-hydroxyacetophenone |

|---|---|---|

| Amino Group Position | Acetyl chain | Ring position 3 |

| Hydroxyl Group Position | Ring position 3 | Ring position 2 |

| Melting Point | Not specified | 95-96°C |

| Appearance | Not specified | Powder to crystal |

| Color | Not specified | Light yellow to dark green |

The chemical significance of these structural differences extends to potential biological activities and synthetic applications. The ortho-hydroxyl, meta-amino substitution pattern in 3-amino-2-hydroxyacetophenone creates opportunities for unique hydrogen bonding interactions and electronic effects that distinguish it from the meta-hydroxyl substitution pattern in the target compound. These differences are particularly relevant for applications in pharmaceutical development and chemical synthesis where specific substitution patterns may confer unique properties or activities.

Properties

IUPAC Name |

2-amino-1-(3-hydroxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,10H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXFQMJCHAKLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3’-hydroxy-acetophenone hydrochloride typically involves the following steps:

Acetophenone Oxidation: Acetophenone is reacted with silver nitrite to form acetophenone oxide.

Ammonia Reaction: The acetophenone oxide is then reacted with ammonia to yield 2-amino-3’-hydroxyacetophenone.

Hydrochloric Acid Reaction: Finally, 2-amino-3’-hydroxyacetophenone is reacted with hydrochloric acid to produce 2-Amino-3’-hydroxy-acetophenone hydrochloride.

Industrial Production Methods

In industrial settings, the production of 2-Amino-3’-hydroxy-acetophenone hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out under controlled environments to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3’-hydroxy-acetophenone hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: The hydroxyl and amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-3’-hydroxy-acetophenone hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

Biology: This compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including painkillers and anti-inflammatory drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-3’-hydroxy-acetophenone hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting the activity of enzymes involved in various biochemical processes. The hydroxyl and amino groups in its structure allow it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares 2-Amino-3'-hydroxy-acetophenone hydrochloride with structurally related amino-hydroxy-acetophenone derivatives:

Key Observations

Ethylamino-substituted derivatives (e.g., CAS 22510-04-9) exhibit lower melting points (~203–205°C) due to increased steric bulk .

Synthetic Pathways: The target compound’s synthesis likely parallels methods for other amino-hydroxy-acetophenones, such as ammonolysis of halogenated precursors or reduction of nitro intermediates. In contrast, 2-Amino-1-(2-hydroxyphenyl)ethanone hydrochloride is synthesized via nitro-group reduction using hydriodic acid and acetic acid, highlighting the role of nitro intermediates in such syntheses .

Physical Properties: Melting points vary significantly with substituent positions. For example, hydroxyl at the 2' position (CAS 72481-17-5) results in a higher m.p. (217–220°C) compared to ethylamino derivatives . The absence of melting point data for the target compound suggests further experimental characterization is needed.

Research and Application Implications

- Pharmaceutical Relevance: Amino-hydroxy-acetophenones are key intermediates in drug discovery. For example, 2-Aminoacetophenone hydrochloride (CAS 5468-37-1) is a precursor in antipsychotic drug synthesis , while ethylamino derivatives (CAS 22510-04-9) may serve as adrenergic receptor ligands .

- Structural Insights : The hydroxyl group’s position (2' vs. 3') influences electronic properties and binding affinity in target proteins, as seen in comparative studies of similar compounds .

Biological Activity

2-Amino-3'-hydroxy-acetophenone hydrochloride (CAS Number: 14665-75-9) is a compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a hydroxyl group, and an acetophenone moiety. Its chemical structure can be represented as follows:

This structure contributes to its solubility and reactivity, making it a suitable candidate for various biological applications.

Pharmacological Properties

1. Antioxidant Activity

Research indicates that 2-amino-3'-hydroxy-acetophenone exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related cellular damage.

2. Anticancer Potential

The compound has been investigated for its anticancer properties. In a study focusing on various derivatives of acetophenones, 2-amino-3'-hydroxy-acetophenone showed cytotoxic effects on cancer cell lines, suggesting its potential as a chemotherapeutic agent . The mechanism appears to involve the induction of apoptosis in cancer cells, which is a crucial pathway for cancer treatment.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease . By inhibiting AChE, the compound could potentially enhance cholinergic neurotransmission.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | AChE inhibition |

Case Study: Anticancer Activity

A specific study evaluated the efficacy of this compound against human cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation. The study utilized various assays, including MTT and flow cytometry, to assess cell viability and apoptosis rates, respectively. The findings support the notion that this compound could be further developed as an anticancer therapeutic agent.

Case Study: Neuroprotective Potential

In another investigation focusing on neuroprotection, researchers administered this compound in a rodent model of Alzheimer's disease. The results demonstrated a significant reduction in cognitive decline and oxidative stress markers compared to control groups. This suggests that the compound may offer therapeutic benefits in managing neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-3'-hydroxy-acetophenone hydrochloride with high purity?

- Methodology :

- Synthetic Routes : Use reductive amination of 3'-hydroxy-acetophenone with ammonium acetate in acidic conditions, followed by hydrochloric acid neutralization to precipitate the hydrochloride salt .

- Purification : Employ recrystallization in ethanol-water mixtures (e.g., 70:30 v/v) to remove unreacted precursors and byproducts. Monitor purity via HPLC using a C18 column and UV detection at 254 nm .

- Critical Parameters : Maintain pH < 2 during salt formation to avoid decomposition of the amine group.

Q. How can researchers verify the structural integrity of this compound?

- Methodology :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Compare chemical shifts with analogs (e.g., 3-hydroxyacetophenone derivatives). The aromatic proton at C3' should appear as a singlet (~δ 6.8 ppm), and the amino group protons as a broad peak (~δ 5.2 ppm) in DMSO-d6 .

- FT-IR : Confirm the presence of carbonyl (C=O stretch at ~1680 cm⁻¹) and hydroxyl (O-H stretch at ~3200 cm⁻¹) groups .

- Mass Spectrometry : Use ESI-MS to validate the molecular ion peak [M+H]⁺ at m/z 186.1 (theoretical: 186.07) .

Q. What stability considerations are critical for storing this compound?

- Methodology :

- Storage Conditions : Store in airtight, light-resistant containers at 2–8°C under nitrogen atmosphere to prevent oxidation and hygroscopic degradation .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for decomposition products like 3-hydroxyacetophenone (a common impurity) .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Case Study : If NMR signals for the amino group are absent, suspect proton exchange due to hygroscopicity. Dry the sample under vacuum (60°C, 24 hr) and reanalyze in anhydrous DMSO-d6 .

- Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Compare with computational models (DFT-based chemical shift predictions) .

- Impurity Profiling : If unexpected peaks persist, perform LC-MS to identify co-eluting impurities (e.g., Schiff base adducts formed during synthesis) .

Q. What strategies optimize the compound’s solubility for pharmacological assays without altering its stability?

- Methodology :

- Solvent Screening : Test solubility in DMSO (up to 50 mM), PBS (pH 7.4), and ethanol-water mixtures. For low aqueous solubility (<1 mg/mL), use cyclodextrin-based complexation (e.g., β-cyclodextrin at 10% w/v) .

- Stability Assessment : Monitor pH-dependent degradation (e.g., hydrolysis at pH > 7) using UV-Vis spectroscopy (λ_max ~275 nm) over 24 hours .

Q. How can researchers differentiate between isomeric impurities in synthetic batches?

- Methodology :

- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with a mobile phase of hexane:isopropanol (80:20) to resolve positional isomers (e.g., 2-amino-4'-hydroxy vs. 3'-hydroxy derivatives) .

- Tandem MS : Fragment ions at m/z 168 (loss of NH₃) and m/z 123 (cleavage of the acetophenone moiety) can distinguish isomers based on fragmentation patterns .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and observed melting points?

- Methodology :

- Purity Check : Re-crystallize the compound and measure melting point via differential scanning calorimetry (DSC). A broad melting range (>5°C) indicates impurities .

- Polymorphism Screening : Perform X-ray crystallography to identify polymorphic forms. Compare with literature data for 3-hydroxyacetophenone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.